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Compound of Interest

Compound Name: DACM

Cat. No.: B1210941 Get Quote

Introduction

N-(7-dimethylamino-4-methylcoumarinyl)maleimide (DACM) is a thiol-reactive fluorescent dye

widely used for the detection and quantification of free sulfhydryl groups in living cells. Its

primary application is the measurement of intracellular glutathione (GSH), the most abundant

non-protein thiol in eukaryotic cells.[1][2] GSH plays a pivotal role in maintaining cellular redox

homeostasis, protecting cells from oxidative damage, and participating in various detoxification

processes.[1][2] DACM itself is only weakly fluorescent but becomes highly fluorescent upon

reacting with the thiol group of GSH, forming a stable, fluorescent adduct. This reaction allows

for the sensitive detection of cellular GSH levels using fluorescence microscopy and flow

cytometry.[3]

Mechanism of Action

The maleimide group of DACM reacts specifically and covalently with the sulfhydryl group (-

SH) of glutathione. This Michael addition reaction results in the formation of a fluorescent

thioether conjugate. The conjugation alters the electronic structure of the coumarin fluorophore,

leading to a significant increase in its fluorescence quantum yield. The intensity of the resulting

fluorescence is directly proportional to the concentration of intracellular GSH, making DACM a

valuable tool for assessing cellular redox status.
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The following table summarizes key parameters for DACM staining and fluorescence detection.

Optimal conditions may vary depending on the cell type and experimental setup.

Parameter Value Reference

Excitation Wavelength (Ex) ~396 nm [4]

Emission Wavelength (Em) ~468 nm [4][5]

Typical Working Concentration 10-50 µM N/A

Incubation Time 15-30 minutes N/A

Solvent for Stock Solution DMSO [6]

Molecular Weight 298.29 g/mol [4]

Experimental Protocols
Reagent Preparation

DACM Stock Solution (10 mM): Dissolve 2.98 mg of DACM powder in 1 mL of anhydrous

dimethyl sulfoxide (DMSO). Mix thoroughly by vortexing. Store the stock solution in small

aliquots at -20°C, protected from light and moisture.[4]

Working Staining Solution: On the day of the experiment, dilute the 10 mM DACM stock

solution in a suitable buffer, such as Phosphate-Buffered Saline (PBS) or serum-free cell

culture medium, to the desired final working concentration (e.g., 25 µM). Prepare this

solution fresh for each experiment.

Live Cell Staining Protocol for Fluorescence Microscopy
Cell Seeding: Seed cells onto a suitable imaging vessel (e.g., glass-bottom dishes,

chambered slides) and culture until they reach the desired confluency (typically 60-80%).

Wash: Carefully aspirate the culture medium and wash the cells once with warm PBS or Live

Cell Imaging Solution to remove any residual serum.[7]

Staining: Add the freshly prepared DACM working staining solution to the cells, ensuring the

entire cell monolayer is covered.
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Incubation: Incubate the cells for 15-30 minutes at 37°C in a cell culture incubator, protected

from light.[8] The optimal incubation time should be determined empirically for each cell line.

Wash: Remove the staining solution and wash the cells two to three times with warm PBS or

imaging solution to remove any unbound dye.[8]

Imaging: Add fresh, warm PBS or imaging medium to the cells.[7] Immediately proceed to

image the cells using a fluorescence microscope equipped with a filter set appropriate for

DAPI or violet excitation (e.g., ~396 nm excitation and ~468 nm emission).[4][9]

Cell Staining Protocol for Flow Cytometry
Cell Preparation: Harvest cells by trypsinization or gentle scraping and prepare a single-cell

suspension in a suitable buffer (e.g., PBS containing 1% BSA) at a concentration of 1x10^6

cells/mL.[10]

Staining: Add the freshly prepared DACM working staining solution to the cell suspension to

achieve the desired final concentration.

Incubation: Incubate the cells for 15-30 minutes at 37°C, protected from light.

Wash: Centrifuge the cell suspension to pellet the cells. Discard the supernatant and wash

the cell pellet twice with cold PBS to remove excess dye.[10]

Resuspension: Resuspend the final cell pellet in an appropriate volume of PBS or flow

cytometry staining buffer.

Analysis: Analyze the stained cells on a flow cytometer using a violet laser for excitation and

a blue emission filter.
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Caption: Mechanism of DACM fluorescence upon reaction with glutathione (GSH).
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Caption: Experimental workflow for DACM staining of live cells for microscopy.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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